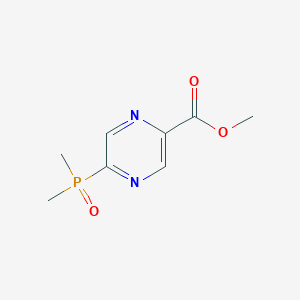
Methyl 5-dimethylphosphorylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-dimethylphosphorylpyrazine-2-carboxylate (MDPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MDPC is a pyrazine derivative that has a phosphoryl group and a methyl ester group attached to its structure.
Mecanismo De Acción
The mechanism of action of Methyl 5-dimethylphosphorylpyrazine-2-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of COX-2, which is involved in the production of prostaglandins, which play a role in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-dimethylphosphorylpyrazine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for various applications. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully explore its potential applications. Additionally, the safety and toxicity of this compound have not been extensively studied, and caution should be exercised when working with this compound.
Direcciones Futuras
There are several future directions for research on Methyl 5-dimethylphosphorylpyrazine-2-carboxylate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action. Additionally, this compound's anti-inflammatory and anti-microbial properties make it a promising candidate for the development of new anti-inflammatory and anti-microbial drugs. Further research is needed to fully explore its potential applications in these areas.
Métodos De Síntesis
Methyl 5-dimethylphosphorylpyrazine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 5-dimethylphosphorylpyrazine-2-carboxylic acid with methanol and thionyl chloride, or the reaction of 5-dimethylphosphorylpyrazine-2-carboxylic acid with trimethylsilyldiazomethane. The latter method is preferred due to its higher yield and simplicity.
Aplicaciones Científicas De Investigación
Methyl 5-dimethylphosphorylpyrazine-2-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Its anti-microbial properties have also been studied, and it has been found to inhibit the growth of various pathogenic bacteria.
Propiedades
IUPAC Name |
methyl 5-dimethylphosphorylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O3P/c1-13-8(11)6-4-10-7(5-9-6)14(2,3)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDPCFPLWMHTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2867515.png)
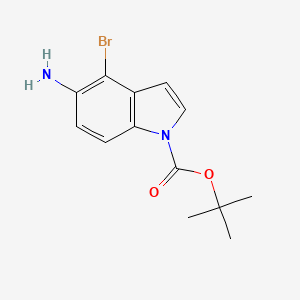
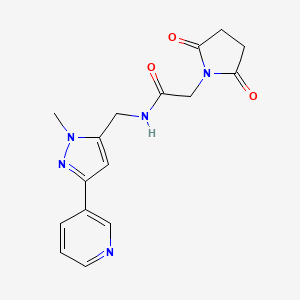
![5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2867519.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methylphenyl)acetamide](/img/structure/B2867520.png)
![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2867521.png)
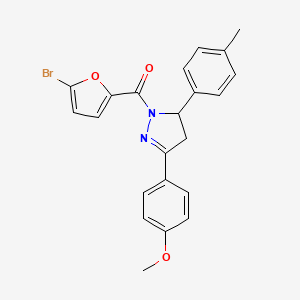
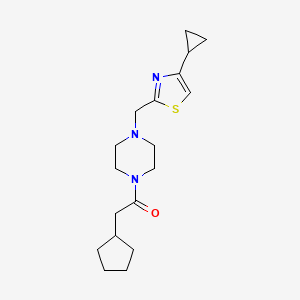


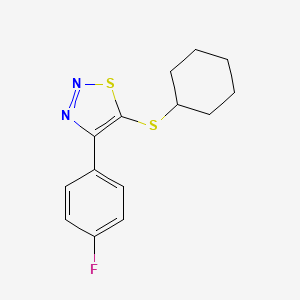
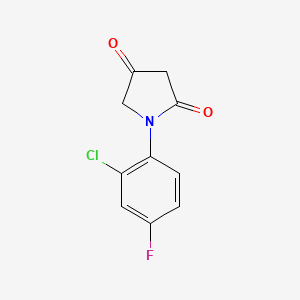

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)